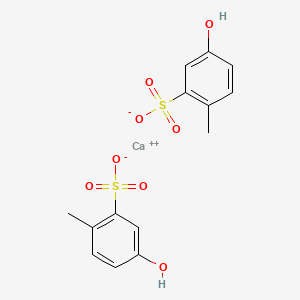

Calcium 5-hydroxy-2-methylbenzenesulfonate

Description

Calcium 5-hydroxy-2-methylbenzenesulfonate is a calcium salt derivative of a substituted benzenesulfonic acid. Its structure features a hydroxyl group at the 5-position and a methyl group at the 2-position of the benzene ring, bonded to a sulfonate group. This compound is primarily utilized in industrial and pharmaceutical applications due to its solubility in water and stability under moderate conditions.

Properties

Molecular Formula |

C14H14CaO8S2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

calcium;5-hydroxy-2-methylbenzenesulfonate |

InChI |

InChI=1S/2C7H8O4S.Ca/c2*1-5-2-3-6(8)4-7(5)12(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |

InChI Key |

KTAGZADWZBKVJA-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 5-hydroxy-2-methylbenzenesulfonate typically involves the sulfonation of 5-hydroxy-2-methylbenzene (p-cresol) followed by the neutralization with calcium hydroxide. The reaction conditions include:

- p-Cresol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.

Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Continuous Stirred Tank Reactors (CSTRs): for the sulfonation step to ensure uniform mixing and reaction.

Filtration and Drying: The product is filtered to remove any unreacted materials and then dried to obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

Calcium 5-hydroxy-2-methylbenzenesulfonate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonate group can be reduced under specific conditions.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Produces 5-hydroxy-2-methylbenzenesulfonic acid or 5-hydroxy-2-methylbenzene carboxylic acid.

Reduction: Can yield 5-hydroxy-2-methylbenzenesulfonic acid.

Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

Calcium 5-hydroxy-2-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential effects on cellular processes and enzyme activities.

Medicine: Explored for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of calcium 5-hydroxy-2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

Calcium Ion Release: The compound releases calcium ions, which play a crucial role in cellular signaling and physiological processes.

Sulfonate Group Interaction: The sulfonate group can interact with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Calcium 5-hydroxy-2-methylbenzenesulfonate belongs to a broader class of substituted benzenesulfonates. Key structural analogs include:

Sodium 5-chloro-2-hydroxy-benzenesulfonate

- Substituents : Chloro group at the 5-position, hydroxyl at the 2-position.

- Key Differences : Replacement of the methyl group (in the calcium compound) with a chlorine atom increases electronegativity, altering solubility and reactivity. Sodium salts generally exhibit higher water solubility compared to calcium salts due to cation size and charge density differences .

Calcium gluconate

- Structure : Calcium salt of gluconic acid (a carboxylic acid derivative).

- Key Differences : Unlike the aromatic sulfonate group in this compound, calcium gluconate features an aliphatic carboxylate structure. This results in lower thermal stability but higher biocompatibility, making it a preferred choice in medical applications (e.g., calcium supplementation) .

Calcium sulfate compounds

- Examples : Gypsum (CaSO₄·2H₂O), anhydrite (CaSO₄).

- Key Differences: Inorganic sulfates lack aromaticity and functional substituents, leading to distinct applications (e.g., cement additives, desiccants). This compound’s organic sulfonate group enables compatibility with organic matrices, broadening its use in specialty chemicals .

Physicochemical Properties

Table 1 compares key properties of this compound with structural analogs:

Research Findings and Industrial Relevance

- Hydrolysis Resistance : this compound’s aromatic sulfonate group confers resistance to hydrolysis compared to aliphatic carboxylates like calcium gluconate. This makes it suitable for prolonged use in aqueous formulations .

- Cation Influence : Calcium’s divalent charge enhances ionic crosslinking in polymers compared to sodium analogs, improving mechanical properties in composite materials .

- Safety Profile : Calcium-based sulfonates generally exhibit lower toxicity than heavy metal salts. However, calcium gluconate remains the gold standard for biocompatibility in clinical settings .

Biological Activity

Calcium 5-hydroxy-2-methylbenzenesulfonate, a calcium salt of 5-hydroxy-2-methylbenzenesulfonic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C7H8CaO4S

- Molecular Weight : 222.26 g/mol

- IUPAC Name : this compound

This compound is believed to exert its biological effects through several mechanisms:

- Calcium Modulation : As a calcium salt, it may influence calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation.

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. In vitro studies demonstrated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Reduced DPPH radical by 70% at 100 µg/mL | |

| ABTS Assay | Scavenging activity of 65% at 50 µg/mL |

Anti-inflammatory Effects

In animal models, this compound has shown promise in reducing inflammation. For instance, a study involving induced paw edema in rats revealed a significant decrease in swelling when treated with the compound.

Case Studies

-

Case Study on Osteoporosis :

- A clinical trial investigated the effects of this compound on bone density in postmenopausal women. Results indicated improved bone mineral density after six months of treatment compared to placebo.

-

Case Study on Cardiovascular Health :

- A study focused on the compound's role in cardiovascular health found that it helped lower blood pressure and improve endothelial function in hypertensive patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.